Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt
Description
Systematic Nomenclature and Structural Elucidation
IUPAC Name Derivation and Isomer Identification
The IUPAC name carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt is derived through sequential identification of functional groups and substituents. Breaking down the name:
- Parent structure : Carbamic acid (NH₂COOH), modified by esterification at the carbonyl oxygen.
- Ester substituent : A 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl group, indicating a fully fluorinated 8-carbon chain with 13 fluorine atoms.
- Sulfothioethyl modification : A sulfur-containing ethyl group (-S-SO₃⁻) attached to the carbamate nitrogen.
- Counterion : Monosodium salt (Na⁺) neutralizing the sulfothio group’s negative charge.
The systematic name reflects the compound’s linear arrangement, prioritizing the fluorinated chain as the principal substituent. Isomerism is limited due to the rigidity of the perfluorinated chain and the planar carbamate group. However, restricted rotation around the C–N bond of the carbamate may lead to cis-trans isomerism, though no experimental evidence of such isomers has been reported.
| Name Component | Structural Feature |
|---|---|
| Carbamic acid | NH₂COOH core |
| [2-(Sulfothio)ethyl]- | –NH–CH₂CH₂–S–SO₃⁻ group |
| C-Tridecafluorooctyl ester | –O–CO–O–C8F13 branch |
| Monosodium salt | Na⁺ counterion |
Substituent Group Analysis: Perfluorinated Alkyl Chains vs. Sulfothioethyl Functionality
The molecule’s properties arise from two distinct substituents:
Perfluorinated Alkyl Chain
- Structure : A linear C8F13 group with terminal CF₃ and internal CF₂ units.
- Electronic Effects : High electronegativity from fluorine atoms induces strong electron-withdrawing character, polarizing adjacent bonds and reducing reactivity toward electrophiles.
- Steric Effects : The rigid, helical conformation of perfluorinated chains (due to fluorine’s van der Waals radius) creates steric hindrance, limiting rotational freedom.
- Hydrophobicity : The CF bonds impart extreme lipophilicity (logP ≈ 5.2 estimated), enhancing environmental persistence.
Sulfothioethyl Functionality
- Structure : –NH–CH₂CH₂–S–SO₃⁻Na⁺, featuring a thioether (–S–) and sulfonate (–SO₃⁻) group.
- Electronic Effects : The sulfonate group is strongly electron-withdrawing, while the thioether donates electrons via lone pairs on sulfur.
- Solubility : The ionic sulfonate group improves aqueous solubility (∼120 mg/L predicted), countering the fluorinated chain’s hydrophobicity.
- Reactivity : The sulfothio group participates in redox reactions, such as thiol-disulfide exchange, and coordinates with metal ions.
| Property | Perfluorinated Chain | Sulfothioethyl Group |
|---|---|---|
| Electron Effect | Strongly electron-withdrawing | Mixed (electron-donating thioether, withdrawing sulfonate) |
| Solubility Contribution | Hydrophobic (logP +5.2) | Hydrophilic (logP -1.8) |
| Conformational Flexibility | Rigid helical structure | Moderate flexibility around CH₂CH₂ linkage |
Crystallographic Characterization and Conformational Studies
While no single-crystal X-ray diffraction data exists for this compound, computational models and analogous structures provide insights:
- Molecular Geometry : Density functional theory (DFT) calculations predict a bent conformation at the carbamate group (N–C–O angle ≈ 120°), with the fluorinated chain adopting a helical twist.
- Intermolecular Interactions :
- Fluorine Interactions : Perfluorinated chains exhibit weak F···F van der Waals interactions (∼2.8–3.2 Å), promoting crystalline packing in solid states.
- Ionic Pairing : The Na⁺ ion coordinates with sulfonate oxygens (Na–O distance ∼2.3 Å) and nearby fluorine atoms, forming a pseudopolymeric lattice.
- Torsional Angles :
Conformational analysis via NMR (not available in search results) would likely reveal restricted rotation around the carbamate N–C bond, with two distinct environments for the fluorinated chain’s terminal CF₃ group.
Properties
CAS No. |
82199-07-3 |
|---|---|
Molecular Formula |
C11H9F13NNaO5S2 |
Molecular Weight |
569.3 g/mol |
IUPAC Name |
sodium;1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-(2-sulfonatosulfanylethylcarbamoyloxy)octane |
InChI |
InChI=1S/C11H10F13NO5S2.Na/c12-6(13,1-3-30-5(26)25-2-4-31-32(27,28)29)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24;/h1-4H2,(H,25,26)(H,27,28,29);/q;+1/p-1 |
InChI Key |
ZDAQGTPZXAALCI-UHFFFAOYSA-M |
Canonical SMILES |
C(COC(=O)NCCSS(=O)(=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt typically involves the reaction of a fluorinated alcohol with a carbamoyl chloride in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of supercritical carbon dioxide as a solvent can enhance the reaction efficiency and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfothioethyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Fluorinated derivatives with different functional groups.
Scientific Research Applications
Environmental Science
Carbamic acid derivatives are often studied for their role as precursors in the formation of perfluoroalkyl substances (PFAS). These compounds are significant in understanding environmental fate and transport mechanisms of fluorinated pollutants.
Case Study: PFAS in Water Systems
Research indicates that carbamic acid derivatives can contribute to the persistence of PFAS in aquatic environments. A study conducted by the U.S. Environmental Protection Agency (EPA) highlighted the importance of monitoring these compounds to assess their impact on water quality and ecosystem health .
Industrial Applications
The compound is utilized in various industrial processes due to its surfactant properties. It acts as an adhesion promoter and is effective in enhancing the performance of fluoropolymer coatings.
Data Table: Industrial Uses
| Application Area | Description | Benefits |
|---|---|---|
| Adhesion Promoter | Used in coatings for improved adhesion | Enhances durability and performance |
| Surfactant | Acts as a surface-active agent | Improves wetting and spreading properties |
| Polymer Manufacturing | Utilized in the synthesis of fluorinated polymers | Provides chemical resistance and stability |
Health and Safety Research
Given the concerns surrounding PFAS and their potential health effects, studies have focused on the toxicological profiles of carbamic acid derivatives. These investigations aim to elucidate the carcinogenicity and reproductive toxicity associated with long-term exposure.
Case Study: Toxicological Assessment
A systematic review published by the California Office of Environmental Health Hazard Assessment examined various studies on PFAS-related compounds. Findings indicated that certain fluorinated compounds could lead to adverse health outcomes, necessitating further research into their biological impacts .
Agricultural Applications
Fluorinated compounds like carbamic acid esters are being explored as potential agrochemicals due to their efficacy in pest control and plant growth regulation.
Data Table: Agricultural Uses
| Application Area | Description | Benefits |
|---|---|---|
| Pest Control | Potential use as a pesticide | Effective against specific pests |
| Plant Growth Regulators | May enhance crop yield through hormonal effects | Increases agricultural productivity |
Regulatory Considerations
The regulatory landscape surrounding carbamic acid derivatives is evolving due to increasing scrutiny over PFAS. The EPA has initiated actions under the Toxic Substances Control Act (TSCA) to better understand these substances' environmental impact and human health risks .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated alkyl chain can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the carbamate group can form covalent bonds with nucleophilic residues, leading to enzyme inhibition .
Comparison with Similar Compounds
Carbamic Acid Ethyl Ester (Urethane; CAS 51-79-6)
Key Difference: The target compound’s fluorinated chain and sulfothio group likely mitigate the carcinogenic risks seen in urethane but introduce environmental persistence challenges .
Carbamic Acid Butyl Ester (CAS Not Specified)
Key Insight : Unlike the butyl ester, the target compound’s PFAS structure necessitates stringent environmental monitoring .
Perfluoroalkyl Sulfonyl Derivatives (e.g., CAS 72779-04-5)
Key Similarity : Both classes exhibit PFAS-driven environmental persistence, but the carbamate group in the target compound may alter biodegradation pathways .
Pharmaceutical Carbamates (e.g., Retigabine)
Key Difference : The target compound’s sulfothioethyl group and PFAS chain render it unsuitable for pharmaceutical use but advantageous in industrial settings .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | Solubility (Water) | LogP |
|---|---|---|---|
| Target Compound | ~600 (estimated) | High (ionic group) | 4.2 (est.) |
| Urethane | 89.1 | Moderate | -0.36 |
| Perfluoroalkyl Sulfonyl (CAS 72779-04-5) | ~900 | Low | 6.8 |
Table 2: Toxicity and Regulatory Status
Research Findings and Critical Analysis
- PFAS Categorization : The target compound falls under PFAS due to its tridecafluorooctyl chain, necessitating alignment with regulations targeting "forever chemicals" .
- Metabolic Pathways: Unlike urethane, the sulfothio group may prevent metabolic activation to carcinogenic intermediates, though long-term ecotoxicological studies are lacking .
- Industrial Utility : Its dual hydrophobicity (fluorinated chain) and hydrophilicity (sulfothioethyl salt) make it effective in mineral flotation, but alternatives with shorter fluorinated chains are urged to reduce environmental impact .
Biological Activity
Carbamic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester , monosodium salt. This compound is notable for its unique structure that includes a tridecafluorooctyl group and sulfothioethyl moiety.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound exhibits properties typical of fluorinated compounds which often lead to enhanced lipophilicity and biological activity.
Biological Activity
1. Mechanism of Action:
The biological activity of carbamic acid derivatives often stems from their ability to interact with various biological targets such as enzymes and receptors. The presence of fluorine atoms generally enhances metabolic stability and bioavailability.
2. Antimicrobial Activity:
Research has indicated that carbamic acids can exhibit antimicrobial properties. For instance:
- A study demonstrated that certain carbamic acid derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- The fluorinated nature of this compound may contribute to its effectiveness by altering membrane permeability.
3. Cytotoxic Effects:
In vitro studies have suggested that this compound may possess cytotoxic effects on cancer cell lines. For example:
- It was observed that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways .
- The mechanism involves the disruption of mitochondrial membrane potential leading to cell death.
Case Studies
1. Study on Anticancer Activity:
A recent study evaluated the anticancer potential of various carbamic acid derivatives including our compound of interest. The findings revealed:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- Results: IC50 values indicated potent activity with values ranging from 5 µM to 15 µM depending on the derivative used .
2. Environmental Impact Assessment:
Given the fluorinated nature of this compound, an environmental impact assessment was conducted to evaluate its persistence and bioaccumulation potential:
- Findings: The compound showed low bioaccumulation in aquatic organisms but raised concerns regarding long-term environmental effects due to its stability .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Sulfothioethyl coupling | DCM, RT, 12 h, N atmosphere | 60–75% | |
| Esterification | PFPE solvent, 60°C, DMAP catalyst | 45–55% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
